ツベロニック酸

概要

説明

科学的研究の応用

Tuberonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing various bioactive compounds.

Biology: Tuberonic acid is studied for its role in plant growth and development, particularly in tuber formation.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant activity.

Industry: It is used in the agricultural industry to enhance tuber formation and improve crop yields.

作用機序

Target of Action

Tuberonic acid, a derivative of the plant growth regulator jasmonic acid , is known to interact with a membrane protein, referred to as MTJG (membrane target protein of jasmonate glucoside), in the motor cells of certain plants . This interaction is believed to be involved in the leaf-closing activity of tuberonic acid .

Mode of Action

Tuberonic acid’s interaction with its target, MTJG, is stereospecific . This means that the spatial arrangement of the atoms in tuberonic acid is crucial for its interaction with MTJG.

Biochemical Pathways

Tuberonic acid is part of the jasmonates family, which are lipid-derived signaling compounds . Jasmonates are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . Tuberonic acid, being chemically similar to jasmonic acid, is believed to be involved in similar biochemical pathways, regulating plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought .

Pharmacokinetics

It is known that jasmonates, including tuberonic acid, undergo multilayered organization of biosynthesis and inactivation, contributing to the fine-tuning of their responses .

Result of Action

Tuberonic acid has been observed to have strong tuber-inducing properties during in vitro conditions . It is believed to enhance tuber formation in potato plants . Additionally, it has been found to be electrophysiologically active and also to be repellent in laboratory and field studies .

Action Environment

The action of tuberonic acid is influenced by environmental factors. For instance, the tuber-inducing activity of tuberonic acid in potato plants is regulated predominantly by photoperiods. Short-day conditions promote tuberization, whereas long-day conditions inhibit the tuberization process .

生化学分析

Biochemical Properties

Tuberonic acid is known to interact with various enzymes, proteins, and other biomolecules. It is a part of the jasmonates group of plant hormones which help regulate plant growth and development . It is also considered a plant metabolite, a eukaryotic metabolite produced during a metabolic reaction in plants . Tuberonic acid has been identified within plants including hydroxycinnamates, hydroxybenzoates, flavonoid glycosides, and its glucosyl derivative .

Cellular Effects

Tuberonic acid plays a significant role in various types of cells and cellular processes. It influences cell function by mediating diverse developmental processes and plant defense responses . It has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tuberonic acid exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Tuberonic acid, which is chemically very similar to jasmonic acid, was observed to have strong tuber-inducing properties during in vitro conditions .

Temporal Effects in Laboratory Settings

The effects of tuberonic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that tuberonic acid and its sulfonated derivative are naturally occurring in A. thaliana .

Metabolic Pathways

Tuberonic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .

準備方法

Synthetic Routes and Reaction Conditions: Tuberonic acid can be synthesized from jasmonic acid through hydroxylation. The process involves the use of specific enzymes such as lipoxygenases, which catalyze the hydroxylation of jasmonic acid at the 12th carbon position .

Industrial Production Methods: In an industrial setting, tuberonic acid is typically produced through biotechnological methods involving the cultivation of plants or plant cell cultures that naturally produce jasmonic acid. The jasmonic acid is then extracted and converted to tuberonic acid through enzymatic reactions .

Types of Reactions:

Oxidation: Tuberonic acid can undergo oxidation reactions, leading to the formation of various oxylipins.

Reduction: It can be reduced to form hydroxy derivatives.

Substitution: Tuberonic acid can participate in substitution reactions, particularly involving its hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxylipins and other oxidized derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted tuberonic acid derivatives.

類似化合物との比較

Jasmonic Acid: The precursor of tuberonic acid, involved in various plant stress responses.

Methyl Jasmonate: A volatile derivative of jasmonic acid with similar signaling functions.

12-Hydroxyjasmonic Acid Glucoside: A glucosylated derivative of tuberonic acid with enhanced stability and activity.

Uniqueness: Tuberonic acid is unique due to its specific role in tuber formation and its potent biological activity compared to other jasmonates. Its hydroxylation at the 12th carbon position distinguishes it from jasmonic acid and other derivatives, providing it with unique properties and functions .

生物活性

Tuberonic acid (TA), also known as 12-hydroxyjasmonic acid, is a plant hormone derived from jasmonic acid and has garnered attention for its biological activities, particularly in relation to tuber induction in plants. This article delves into the biological activity of tuberonic acid, exploring its biochemical properties, mechanisms of action, and implications for plant physiology.

Overview of Tuberonic Acid

Tuberonic acid was first isolated from the leaves of Solanum tuberosum (potato) and is recognized for its role in promoting tuber formation. It is a derivative of jasmonic acid, a key signaling molecule involved in various plant developmental processes and defense mechanisms against biotic and abiotic stressors .

Tuber Induction

Research indicates that tuberonic acid plays a significant role in tuber induction by influencing gene expression related to jasmonic acid biosynthesis. Specifically, it has been shown to down-regulate the expression of jasmonate-inducible genes, which are crucial for the plant's response to wounding and stress . The accumulation of tuberonic acid in response to mechanical wounding suggests its involvement in signaling pathways that facilitate tuber development.

Interaction with Enzymes

The biological activity of tuberonic acid is also mediated by specific enzymes. For instance, β-glucosidases such as OsTAGG1 and OsTAGG2 have been identified as key players in hydrolyzing tuberonic acid glucosides, thereby regulating the levels of active tuberonic acid in plants . These enzymes exhibit high hydrolytic activity towards tuberonic acid glucoside (TAG), which is essential for converting inactive forms into their biologically active counterparts.

Antioxidant Properties

Tuberonic acid and its derivatives have been investigated for their antioxidant properties. Studies employing assays such as ABTS and DPPH have shown that certain metabolites related to tuberonic acid exhibit significant antioxidant activity, although the correlation varies depending on the specific assay used .

Comparative Antioxidant Activity

| Compound | ABTS Activity (R) | DPPH Activity (R) | FRAP Activity (R) |

|---|---|---|---|

| Tuberonic Acid Hexoside | 0.530 | 0.440 | 0.396 |

| Dihydroxyhexadecanoic Acid | 0.775 | 0.919 | 0.799 |

This table illustrates the varying degrees of antioxidant activity among compounds related to tuberonic acid, highlighting its potential health benefits.

Case Studies

- Tuber Induction in Potato : A study demonstrated that exogenous application of tuberonic acid significantly increased tuber formation in potato plants under controlled conditions. The results indicated that TA acts as a signaling molecule that enhances tuberization by modulating gene expression associated with growth and development .

- Wound Response in Rice : Research involving rice plants showed that mechanical wounding led to increased levels of tuberonic acid and its glucoside. This accumulation was linked to enhanced resistance against herbivores and pathogens, suggesting a dual role for TA in both developmental signaling and defense responses .

特性

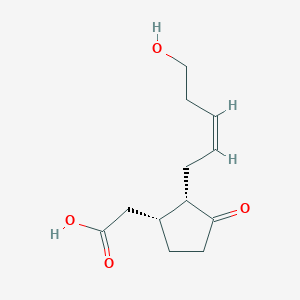

IUPAC Name |

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-SZXTZRQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316194 | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-26-9 | |

| Record name | (+)-Tuberonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。